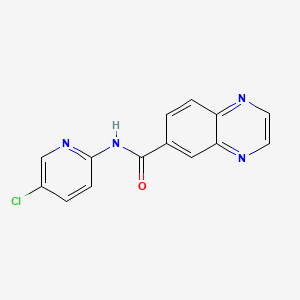

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O/c15-10-2-4-13(18-8-10)19-14(20)9-1-3-11-12(7-9)17-6-5-16-11/h1-8H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZHFIUNOLFOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329854 | |

| Record name | N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

717864-60-3 | |

| Record name | N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide typically involves the reaction of 5-chloropyridine-2-amine with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Amide Formation

The amide bond is formed via coupling reactions. For instance, EDCI and HOBt are commonly used to activate the carboxylic acid, facilitating the reaction with the amine . Example conditions include room temperature stirring in polar solvents (e.g., acetonitrile or DMF).

| Reagent | Role | Conditions |

|---|---|---|

| EDCI | Coupling agent | Room temperature, acetonitrile |

| DIPEA | Base | Room temperature, DMF |

Reduction of Intermediates

In related syntheses, nitro groups in intermediates (e.g., N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide) are reduced to amines using iron powder in acetic acid, followed by purification . While not directly observed in the target compound, this step highlights potential reactivity of nitro-substituted precursors.

Substitution Reactions

The chlorine atom on the pyridine ring may undergo nucleophilic substitution under appropriate conditions (e.g., with amines or thiols), though this is not explicitly detailed in the provided sources.

Amidation Mechanism

The amide formation likely follows a stepwise process:

-

Activation : The carboxylic acid reacts with the coupling agent (e.g., EDCI) to form an active intermediate.

-

Nucleophilic Attack : The amine attacks the activated carbonyl carbon, forming the amide bond .

Structural Analysis

The target compound’s molecular formula is C₁₄H₉ClN₄O , with a molecular weight of 329.15 g/mol . Structural integrity is confirmed via spectroscopic methods, though detailed data are not provided in the sources.

SAR Insights

Substituent effects on reactivity are critical. For instance, amide groups at specific positions enhance biological activity, while electron-withdrawing groups may reduce reactivity .

Coupling Agents Comparison

| Agent | Advantages | Typical Use |

|---|---|---|

| EDCI | High coupling efficiency | Amide bond formation |

| PyBOP | Mild conditions | Sensitive substrates |

Scientific Research Applications

Anticancer Applications

Mechanism of Action

N-(5-Chloropyridin-2-yl)quinoxaline-6-carboxamide is part of a class of quinoxaline derivatives that have shown promising anticancer properties. These compounds work primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway. Research indicates that derivatives of quinoxaline can inhibit IKKβ, a critical kinase in this pathway, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: Structure-Activity Relationship (SAR)

A study conducted on quinoxaline derivatives demonstrated that modifications to the core structure significantly affect their potency against various cancer cell lines. For instance, a derivative exhibiting a 2.5-fold increase in potency compared to previous analogs was identified through SAR studies . The following table summarizes the activity of selected quinoxaline derivatives against different cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 13-197 | Pancreatic Cancer | 4.0 | IKKβ Inhibition |

| 84 | Pancreatic Cancer | 1.6 | IKKβ Inhibition |

| Qx28 | Colorectal Cancer | 3.0 | NF-κB Pathway Modulation |

Neuroprotective Effects

Therapeutic Potential Against Ototoxicity

Recent studies have highlighted the protective effects of quinoxaline derivatives, including this compound, against drug-induced ototoxicity. Specifically, these compounds have been shown to protect hair cells from damage caused by aminoglycosides, which are known to induce hearing loss . A notable derivative, Qx28, demonstrated approximately 50% more protection than the parent compound against acute ototoxicity.

Experimental Findings

In zebrafish models expressing fluorescent markers for hair cells, Qx28 exhibited significant efficacy in preventing hair cell loss during exposure to ototoxic agents . The following table illustrates the protective effects observed:

| Compound | Ototoxic Agent | Protection (%) |

|---|---|---|

| Quinoxaline | Gentamicin | 30 |

| Qx28 | Gentamicin | 50 |

| Quinoxaline | Neomycin | 25 |

| Qx28 | Neomycin | 55 |

Additional Applications

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial activities. They have shown effectiveness against various bacterial strains and are being investigated for potential use in treating infections resistant to conventional antibiotics .

Pesticidal Activities

Recent research has indicated that certain quinoxaline derivatives possess pesticidal properties, making them candidates for agricultural applications . These compounds were synthesized and tested for their efficacy against common agricultural pests.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can bind to certain receptors, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Analgesic Quinoxaline and Benzothiazine Derivatives

Compound IV (R = Me, R′ = 5-Cl) A derivative of 1-R-4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide (IV), this compound shares structural motifs with N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide, including a chloropyridinyl group and amide linkage. It demonstrated superior analgesic efficacy in preclinical studies, likely due to optimized nAChR activation .

Key Differences :

- The benzothiazine core in Compound IV introduces sulfone and hydroxyl groups, which may alter solubility and receptor interaction compared to the quinoxaline core of the target compound.

Factor Xa Inhibitors: Betrixaban (PRT054021)

Betrixaban (N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide) shares the N-(5-chloropyridin-2-yl)amide substructure but incorporates a benzamide core instead of quinoxaline. It is a highly selective Factor Xa inhibitor, developed for anticoagulation therapy .

Structural and Functional Contrasts :

| Feature | This compound | Betrixaban |

|---|---|---|

| Core Structure | Quinoxaline | Benzamide |

| Primary Target | nAChR (analgesic) | Factor Xa (anticoagulant) |

| Key Substituents | Chloropyridinyl, carboxamide | Chloropyridinyl, methoxy, dimethylcarbamimidoyl |

| Therapeutic Use | Pain management | Thrombosis prevention |

The chloropyridinyl group in both compounds enhances binding affinity, but the core structure dictates target specificity.

Antimicrobial Quinoxaline Derivatives

Synthesized analogs, such as 5-nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide, retain the quinoxaline core but incorporate nitroheterocyclic groups (e.g., nitrofuran or nitrothiophene). These modifications are typical in antimicrobial agents, suggesting divergent applications compared to the target compound’s analgesic focus .

Comparison Highlights :

- Synthetic Pathway: Both compounds utilize amide bond formation between a quinoxaline amine and carboxylic acid derivatives.

- Bioactivity : Nitro groups confer redox activity, targeting microbial enzymes, whereas the chloropyridinyl group in the target compound optimizes CNS receptor interactions.

Pyridinecarboxamide Derivatives

PF-01247324 (6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide) This pyridine-based carboxamide features a trichlorophenyl group and methylamide substitution. While structurally distinct from the quinoxaline scaffold, its amide linkage and halogenation pattern highlight common strategies for improving pharmacokinetics .

Functional Divergence :

- The trichlorophenyl group may enhance lipophilicity and target engagement in peripheral tissues, contrasting with the chloropyridinyl group’s role in CNS-targeted analgesics.

N-Methylquinoxaline-6-carboxamide

This analog lacks the 5-chloropyridinyl group but retains the quinoxaline-carboxamide backbone. Preliminary data suggest reduced analgesic potency compared to the target compound, underscoring the critical role of the chloropyridinyl moiety in nAChR activation .

Biological Activity

N-(5-Chloropyridin-2-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of quinoxaline derivatives with chlorinated pyridine compounds. The presence of the carboxamide group is crucial for enhancing its biological activity. The general synthetic pathway involves:

- Formation of the quinoxaline core : This can be achieved through cyclization reactions involving 1,2-diamines and α-dicarbonyl compounds.

- Substitution with chlorinated pyridine : The introduction of the 5-chloropyridine moiety enhances specificity towards biological targets.

- Carboxamide formation : This is typically done via acylation reactions.

Anticancer Activity

Quinoxaline derivatives, including this compound, have demonstrated promising anticancer properties. In vitro studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 22.11 ± 13.3 |

| Hep G2 (Liver) | 5.27 ± 0.72 |

| HCT116 (Colon) | 4.4 |

The SAR analysis indicates that the presence of electron-withdrawing groups, such as chlorine, enhances the compound's potency compared to other substituents like methyl or bromine .

Antiviral Activity

Recent studies have also explored the antiviral potential of quinoxaline derivatives. For instance, compounds similar to this compound have shown efficacy against various viral strains:

| Virus | EC50 (µM) |

|---|---|

| Coxsackievirus B5 | 0.06 |

| HIV | 3.1 |

These compounds are believed to inhibit viral replication by interfering with key viral processes such as attachment and uncoating .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : In cancer cells, this compound can trigger apoptotic pathways, leading to cell death.

- Inhibition of Viral Entry : For antiviral applications, it may disrupt the viral life cycle by preventing entry into host cells.

- Targeting Specific Enzymes : Some studies suggest that quinoxaline derivatives can inhibit enzymes critical for cancer cell proliferation and viral replication .

Case Studies

Several case studies have highlighted the effectiveness of quinoxaline derivatives in clinical settings:

- Breast Cancer Study : A study involving MCF-7 cell lines revealed that this compound significantly reduced cell viability compared to untreated controls.

- HIV Research : Another investigation demonstrated that this compound exhibited comparable efficacy to established antiretroviral drugs, suggesting its potential as a lead compound in antiviral drug development.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(5-chloropyridin-2-yl)quinoxaline-6-carboxamide?

Answer:

The synthesis typically involves coupling 5-chloropyridin-2-amine with quinoxaline-6-carboxylic acid derivatives. A general procedure includes:

- Activating the carboxylic acid group (e.g., using EDCl/HOBt or DCC) to form an intermediate acyl chloride or active ester.

- Reacting the activated species with 5-chloropyridin-2-amine under anhydrous conditions (e.g., DMF as solvent, room temperature or mild heating).

- Purification via column chromatography or recrystallization.

For analogs, methods like those for quinoxaline-amide derivatives (e.g., using 3-aminoquinoxaline precursors and nitro-substituted carboxylic acids) can be adapted . Patents also describe tert-butyl-protected intermediates for similar compounds, which may require deprotection steps .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

Key techniques include:

- X-ray crystallography : For resolving 3D molecular geometry. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography, particularly for analyzing bond angles, torsion angles, and intermolecular interactions .

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon connectivity (e.g., distinguishing quinoxaline and pyridine protons).

- Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.

Advanced: How can researchers address contradictions in spectroscopic data during structural validation?

Answer:

Discrepancies (e.g., unexpected NMR splitting or MS fragments) require:

- Cross-validation : Compare data with computational predictions (e.g., DFT-calculated NMR chemical shifts) or structurally similar compounds.

- Dynamic experiments : Variable-temperature NMR to assess conformational flexibility or hydrogen bonding.

- Crystallographic refinement : Use SHELXL to resolve ambiguities in electron density maps, especially for disordered regions .

- Statistical analysis : Apply R-factors and goodness-of-fit metrics in crystallography to evaluate model accuracy .

Advanced: What strategies optimize the biological activity of quinoxaline-carboxamide derivatives?

Answer:

Rational optimization involves:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., halogens, methyl groups) on the quinoxaline or pyridine rings. For example, the 5-chloro group in N-(5-chloropyridin-2-yl) analogs may enhance target binding via hydrophobic interactions .

- Computational docking : Predict interactions with biological targets (e.g., enzymes like Factor Xa, as seen in betrixaban analogs) .

- Metabolic stability assays : Evaluate in vitro hepatic microsomal stability to guide functional group modifications (e.g., replacing labile esters with amides).

Basic: What are the documented therapeutic potentials of quinoxaline-carboxamide derivatives?

Answer:

Quinoxaline-carboxamides are explored for:

- Anticoagulant activity : As Factor Xa inhibitors (e.g., betrixaban derivatives with N-(5-chloropyridin-2-yl) groups) .

- Anticancer applications : Targeting kinases or DNA repair pathways via heterocyclic interactions .

- Anti-inflammatory/autoimmune effects : Modulating T-cell responses, as seen in 2-(pyrimidin-5-yl)quinoxaline derivatives .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular dynamics (MD) simulations : Study solvation effects and transition states in reactions (e.g., amide coupling).

- Docking studies : Model interactions with catalytic enzymes (e.g., cytochrome P450 for metabolic pathways) .

Advanced: What experimental design considerations are critical for reproducibility in multi-step syntheses?

Answer:

- Intermediate characterization : Validate each step with NMR and MS to ensure purity before proceeding.

- Reaction monitoring : Use TLC or in situ IR to track progress and minimize side products.

- Anhydrous conditions : Critical for amide coupling; employ molecular sieves or inert gas atmospheres .

- Scale-up protocols : Adjust solvent volumes and cooling rates iteratively to maintain yield consistency.

Basic: How does crystallographic data inform the design of analogs with improved solubility?

Answer:

Crystal packing analysis (via SHELXL) reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that affect solubility. For example:

- Introducing polar groups (e.g., -OH, -NH) at positions disrupting tight packing can enhance aqueous solubility.

- Reducing hydrophobic surface area (e.g., replacing chloro with trifluoromethyl) may balance lipophilicity .

Advanced: What statistical methods resolve batch-to-batch variability in synthetic yields?

Answer:

- Design of Experiments (DoE) : Identify critical variables (e.g., temperature, reagent ratios) via factorial designs.

- Multivariate regression : Correlate reaction parameters with yield outcomes.

- Control charts : Monitor process stability over multiple batches using Six Sigma principles.

Advanced: How to validate the proposed mechanism of action in biological assays?

Answer:

- Knockout/knockdown studies : Use CRISPR/Cas9 to silence putative targets and assess activity loss.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities between the compound and target proteins.

- Kinetic assays : Measure enzyme inhibition constants (K) under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.